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Compound of Interest

Compound Name:
3-Aminobenzofuran-2-

carboxamide

Cat. No.: B1330751 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Aminobenzofuran-2-carboxamide, a key heterocyclic compound with applications in

medicinal chemistry and drug development. This document is intended for researchers,

scientists, and professionals in the field, offering detailed information on its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside the

experimental protocols for these analyses.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-Aminobenzofuran-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d6)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results
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¹³C NMR

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: While the existence of ¹H NMR spectra for this compound is confirmed, specific chemical

shift values were not available in the public domain search results.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment

Specific peak table not available in search

results
N-H Stretching (Amine and Amide)

C=O Stretching (Amide)

C=C Stretching (Aromatic)

C-N Stretching

C-O Stretching

Note: The presence of characteristic functional groups such as amine, amide, and the

benzofuran core is confirmed by IR spectroscopy.[1][2]

Mass Spectrometry (MS)
GC-MS Data

Mass-to-Charge Ratio (m/z) Interpretation

176 Molecular Ion [M]⁺

159 Fragment

103 Fragment
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Note: The mass spectrum shows a prominent molecular ion peak at m/z 176, consistent with

the molecular weight of 3-Aminobenzofuran-2-carboxamide (C₉H₈N₂O₂).[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A standardized protocol for NMR analysis involves dissolving 5-10 mg of the sample in

approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6. The solution is

then filtered into an NMR tube.

Data Acquisition:

¹H and ¹³C NMR spectra are typically acquired on a Bruker 300 MHz or 500 MHz NMR

spectrometer. The data is referenced to tetramethylsilane (TMS) as an internal standard.[4]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Technique):

A small amount of the solid sample is intimately mixed and ground with dry potassium bromide

(KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet. This

method is widely used for obtaining high-quality IR spectra of solid samples.[3][4]

Data Acquisition:

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a

Bruker spectrometer.[3][4] The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation:

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is typically

dissolved in a volatile organic solvent before injection into the instrument.
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Data Acquisition:

Mass analysis is carried out using a mass spectrometer, such as an Agilent mass spectrometer,

often coupled with a gas chromatograph for separation of components.[4] Electron Ionization

(EI) is a common method for generating ions.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 3-Aminobenzofuran-2-carboxamide.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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